Product packaging for Moretenone(Cat. No.:CAS No. 1812-63-1)

Moretenone

Cat. No.: B167447
CAS No.: 1812-63-1
M. Wt: 424.7 g/mol
InChI Key: VEVKLOLYYQLRRV-UDCAXGDQSA-N
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Description

Moretenone is a pentacyclic triterpenoid compound isolated from plant species such as Cnidoscolus chayamansa . Research indicates that this compound is a constituent of bioactive extracts and fractions that have demonstrated significant biological activities in experimental models. A chloroform-methanol extract of Cnidoscolus chayamansa , in which this compound was identified, showed a notable hepatoprotective effect in a chronic model of liver damage induced by anti-tubercular drugs in mice . The same extract, along with fractions containing this compound and lupeol acetate as main components, also exhibited potent anti-inflammatory activity in both topical and systemic acute models of inflammation (TPA and carrageenan models), with the fraction being more active than the crude extract . These findings highlight the research value of this compound as a natural product lead for further investigation into its mechanisms of action and potential therapeutic applications, particularly in the fields of inflammation and hepatoprotection. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O B167447 Moretenone CAS No. 1812-63-1

Properties

IUPAC Name

5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVKLOLYYQLRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moretenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1812-63-1
Record name Moretenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 204 °C
Record name Moretenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of Moretenone

Botanical Sources: Specific Plant Families and Species

Moretenone is found in several plant families and numerous species, indicating its biosynthesis in various plant lineages.

Euphorbiaceae

The Euphorbiaceae family is a notable source of this compound. Specific species within this family where the compound has been identified include Sapium sebiferum, Euphorbia mellifera, Sebastiania schottiana, Cnidoscolus chayamansa, Cnidoscolus multilobus, and Triadica sebifera. discoveryjournals.orgnih.govresearchgate.netscispace.comimsc.res.innih.govnih.govresearchgate.netresearchgate.net For instance, this compound has been isolated from the roots of Sebastiania schottiana. discoveryjournals.orgscispace.comnih.gov It has also been found in the leaves of Cnidoscolus chayamansa. nih.govnih.govresearchgate.net Triadica sebifera, also known as the Chinese tallow (B1178427) tree, contains this compound in its bark. imsc.res.in

Table 1: this compound Occurrence in Euphorbiaceae Species

SpeciesPlant PartReference
Sapium sebiferumConstituent discoveryjournals.orgresearchgate.net
Euphorbia melliferaMeOH extract discoveryjournals.orgresearchgate.net
Sebastiania schottianaRoots discoveryjournals.orgscispace.comnih.gov
Cnidoscolus chayamansaLeaves nih.govnih.govresearchgate.net
Cnidoscolus multilobusAerial parts researchgate.net
Triadica sebiferaBark imsc.res.in

Bignoniaceae

Within the Bignoniaceae family, Tabebuia hypoleuca has been reported to contain this compound. discoveryjournals.orgdiscoveryjournals.org this compound has been identified as a major compound in the methanol (B129727) extract from the stems of Tabebuia hypoleuca. discoveryjournals.orgresearchgate.net

Table 2: this compound Occurrence in Bignoniaceae Species

SpeciesPlant PartReference
Tabebuia hypoleucaStems (methanol extract) discoveryjournals.orgdiscoveryjournals.orgresearchgate.net

Anacardiaceae

This compound has also been detected in the Anacardiaceae family, specifically in Acacia dealbata. udec.cltandfonline.comresearchgate.netthegoodscentscompany.comcore.ac.ukpharmatutor.org Analysis of Acacia dealbata leaves has revealed the presence of this compound. udec.cltandfonline.comresearchgate.netthegoodscentscompany.com

Table 3: this compound Occurrence in Anacardiaceae Species

SpeciesPlant PartReference
Acacia dealbataLeaves udec.cltandfonline.comresearchgate.netthegoodscentscompany.com

Other Documented Plant Genera

Beyond the aforementioned families, this compound has been found in other plant genera, including Pericampylus glaucus, Maprounea guianensis, Eucalyptus globulus, Marchantia polymorpha, and Ficus retusa. discoveryjournals.orgresearchgate.netmendeley.comresearchgate.netresearchgate.netscielo.brscielo.brscribd.comstuartxchange.orgmdpi.com Pericampylus glaucus has been noted as a source from which this compound was isolated. discoveryjournals.orgresearchgate.netstuartxchange.org this compound has been isolated from the aerial parts of Maprounea guianensis. discoveryjournals.orgresearchgate.netmendeley.comresearchgate.netscielo.brscielo.br It has also been reported as a constituent of Ficus retusa. scribd.com

Table 4: this compound Occurrence in Other Documented Plant Genera

Genus/SpeciesPlant PartReference
Pericampylus glaucusIsolated from plant discoveryjournals.orgresearchgate.netstuartxchange.org
Maprounea guianensisAerial parts discoveryjournals.orgresearchgate.netmendeley.comresearchgate.netscielo.brscielo.br
Eucalyptus globulusLeaves mdpi.com
Marchantia polymorphaNot specified-
Ficus retusaConstituent scribd.com

Microbial and Geological Associations

The occurrence of this compound is not limited to plants; it also has associations with microorganisms and geological formations.

Bacterial Synthesis Pathways

Certain soil bacteria, such as Frankia species, are known to synthesize moretan-29-ol, which is considered a potential precursor of moretane (B75730) found in sediments. researchgate.netmit.edumblwhoilibrary.org While this compound itself is a ketone derivative, the synthesis of related hopanoids by bacteria like Frankia suggests a microbial contribution to the presence of this class of compounds in various environments. mit.edumblwhoilibrary.org High moretane/hopane (B1207426) ratios in some geological samples suggest increased input of hopanoids from oxic soils, potentially linked to soil bacteria. researchgate.netmit.edu

Table 5: Microbial Association with this compound Precursors

MicroorganismAssociated CompoundReference
Frankia spp.Moretan-29-ol researchgate.netmit.edumblwhoilibrary.org

Geochemical Significance as a Biomarker in Sedimentary Records

This compound and its related triterpenoids serve as geochemical biomarkers, molecules preserved in the geological record that can be linked to specific biological sources or environmental conditions at the time of deposition. researchgate.netfrontiersin.orgtaylorfrancis.com The stability of these compounds under diagenetic conditions makes them particularly useful for reconstructing paleoenvironments and paleovegetation. researchgate.netfrontiersin.org

Research has indicated that this compound can be derived from various sources, including higher plants and certain soil bacteria. mblwhoilibrary.orgmit.edu For instance, this compound and moretenol have been isolated from shrubs, while the soil bacterium Frankia spp. is known to synthesize moretan-29-ol, a potential precursor to moretane in sediments. mblwhoilibrary.orgmit.edu The presence of this compound in sedimentary records can therefore suggest input from these terrestrial or microbial sources. mblwhoilibrary.orgmit.eduresearchgate.netmit.edu

The ratio of moretane to hopane, a related hopanoid triterpene commonly produced by bacteria, is a molecular parameter used in geochemical studies. Elevated moretane/hopane ratios in sediments have been observed in various geological settings, including through the Permian-Triassic Boundary (PTB). researchgate.netmit.edu These anomalies can be indicative of increased organic matter input from oxic soils, suggesting a significant contribution of hopanoids from soil bacteria. researchgate.netmit.edu Additionally, studies have shown correlations between moretane/hopane ratios and the presence of specific clay types, such as chlorite, illite, and mixed-layer illite/smectite, indicating that diagenetic effects related to redox conditions and detrital clays (B1170129) can also influence these ratios. researchgate.netmit.edu

The analysis of triterpenoids like this compound in sedimentary records often involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds. wikipedia.org The fragmentation patterns observed in mass spectrometry can help differentiate between various triterpene isomers, although some, like arborane and fernane, can have very similar patterns. wikipedia.org

While specific quantitative data tables solely focused on this compound concentrations across different sedimentary records were not extensively detailed in the search results, the research findings consistently highlight the compound's presence and the significance of its ratios with other triterpenoids (like hopane) as indicators of organic matter source and depositional environment. researchgate.netmit.edu The distribution and composition of sedimentary organic matter, including triterpenoids, are influenced by factors such as the source of organic matter (marine vs. terrestrial), sedimentation velocity, and degradation during transport and burial. frontiersin.orgcopernicus.orgmdpi.com

The study of triterpenoid (B12794562) biomarkers in sedimentary records is a crucial aspect of reconstructing past ecosystems and environmental changes. ogeochem.jpresearchgate.net By analyzing the types and relative abundances of compounds like this compound, scientists can gain insights into the historical presence of specific plant communities, microbial populations, and the prevailing environmental conditions in depositional settings. ogeochem.jpresearchgate.netfrontiersin.org

Advanced Methodologies for Isolation and Extraction

General Principles of Phytochemical Extraction from Plant Matrices

Phytochemical extraction is the process of separating biologically active compounds from plant tissues using selective solvents. phytojournal.comnih.gov The fundamental principle involves the diffusion of solvents into the solid plant material, solubilizing compounds with similar polarity. phytojournal.com Plant materials, which can include bark, leaves, flowers, roots, or seeds, contain active components. phytojournal.com The selection of the appropriate solvent is crucial for successful extraction and is influenced by the polarity of the target compounds. phytojournal.comnih.gov Solvents commonly used for phytochemical extraction include water, ethanol, methanol (B129727), chloroform, ether, and acetone. phytojournal.com The plant material is often ground to a finer particle size to increase the surface area for extraction, thereby enhancing the rate of extraction. phytojournal.com A solvent-to-sample ratio of 10:1 (v/w) for solvent to dry weight has been reported as ideal in earlier studies. phytojournal.com

Various extraction techniques exist, ranging from conventional methods like maceration, infusion, percolation, decoction, and Soxhlet extraction to novel techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE). phytojournal.comnih.govbotanyjournals.commdpi.com The choice of method can impact the yield and phytochemical composition of the extract. ukaazpublications.com For instance, MAE has been shown to be effective for extracting certain antioxidants, reducing time and solvent volume compared to conventional methods. nih.gov

Chromatographic Separation Techniques Applied to Moretenone Isolation

Following the initial extraction, chromatographic techniques are essential for isolating and purifying this compound from the crude plant extract, which is typically a complex mixture of compounds. nih.govedubirdie.com Chromatography separates substances based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org

Column Chromatography

Column chromatography (CC) is a widely used technique for the isolation and purification of phytoconstituents, including triterpenoids like this compound. edubirdie.comresearchgate.net It is a solid-liquid technique where a solid adsorbent, commonly silica (B1680970) gel, is packed into a vertical glass column as the stationary phase. edubirdie.comiipseries.org The mobile phase, a liquid solvent or mixture of solvents, is passed through the column. edubirdie.com Compounds in the mixture move through the column at different rates based on their interaction (adsorption and desorption) with the stationary phase and their solubility in the mobile phase, allowing them to be separated into fractions. edubirdie.comiipseries.org

For the separation of terpenoids and sterols, silica gel is extensively used as an adsorbent, particularly for nonpolar and medium polar compounds. researchgate.net Normal-phase column chromatography, where the stationary phase is more polar than the mobile phase, is effective for separating compounds based on polarity, with less polar compounds eluting first. iipseries.org Gradient elution, using mixtures of solvents with increasing polarity, is often employed to successively isolate different compounds from the extract. researchgate.net this compound has been isolated using column chromatography with silica gel as the stationary phase and various solvent systems as the mobile phase. researchgate.netsemanticscholar.orgthaiscience.infonbu.ac.insemanticscholar.orgacademicjournals.org For example, elution with hexane (B92381) and hexane:ethyl acetate (B1210297) mixtures has been used in the isolation of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for the purification of bioactive molecules, including this compound. nih.goviipseries.org HPLC utilizes the principles of adsorption for efficient separation. iipseries.org It involves a mobile phase (suitable solvent) and a stationary phase consisting of solid particles packed firmly into a column. iipseries.org The separation occurs as compounds interact with the stationary phase while being carried by the mobile phase. iipseries.org HPLC allows for rapid separation and requires smaller amounts of the plant sample compared to some traditional methods. edubirdie.com Preparative HPLC can be used for the purification of isolated compounds. researchgate.net HPLC can be used to determine the chemical purity of a compound. moravek.com

Thin-Layer Chromatography (TLC) for Fraction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in phytochemistry. edubirdie.comresearchgate.net It is commonly used for monitoring the progress of column chromatography and assessing the purity of fractions. nih.govbitesizebio.com In TLC, a thin layer of stationary phase, typically silica gel, is coated on a plate (glass, aluminum, or plastic). edubirdie.com The sample is spotted on the plate, and the mobile phase (solvent system) moves up the plate by capillary action. researchgate.net Compounds separate based on their differential partitioning between the stationary and mobile phases. edubirdie.com

TLC is valuable for quickly determining the number of compounds in a mixture and establishing if compounds from different sources are the same by comparing their retention factor (Rf) values. bitesizebio.com For monitoring column chromatography, TLC can be used to analyze different eluted fractions for purity. bitesizebio.com Spots can be visualized under UV light or by using staining reagents. rochester.eduresearchgate.net For triterpenoids and sterols, visualization with concentrated sulfuric acid followed by heating is a common method. researchgate.netsemanticscholar.org TLC with silica gel plates and solvent systems like chloroform-methanol-ammonia or hexane-ethyl acetate has been used in the analysis and monitoring of extracts containing triterpenoids. researchgate.netejgm.co.ukresearchgate.net

Spectroscopic and Structural Elucidation of Moretenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a powerful tool for the unambiguous assignment of molecular skeletons and the determination of stereochemistry in complex natural products like triterpenes. cdnsciencepub.comresearchgate.netresearchgate.net By analyzing the signals produced by atomic nuclei in a magnetic field, chemists can deduce the structure of a molecule.

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present in the molecule and their chemical environments.

The ¹H NMR spectrum of moretenone typically shows signals corresponding to the various protons, including characteristic methyl singlets and signals for olefinic protons. nih.govcdnsciencepub.com For instance, a ¹H NMR spectrum in CD₃OD showed signals at δ 2.42 (1H, m, H-22), 4.72 (1H, s, H-29 α), 4.70 (1H, s, H-29 β), along with several methyl singlets between δ 0.68 and 1.05 and a methyl peak at δ 1.52 (H-30). nih.gov These signals are indicative of specific structural features, such as the presence of an isopropenyl group (δ 4.68, 4.70, and 1.68) and multiple methyl groups attached to quaternary carbons. cdnsciencepub.com

The ¹³C NMR spectrum provides information about the carbon skeleton. researchgate.net Key signals in the ¹³C NMR spectrum of this compound include those corresponding to the carbonyl group and the olefinic carbons. nih.govcdnsciencepub.com A ¹³C NMR spectrum in CD₃OD showed main signals at δ 218.2 (C-3, carbonyl), δ 148.12 (C-22, olefinic quaternary carbon), δ 108.98 (C-29, olefinic methylene (B1212753) carbon), and δ 19.78 (C-30, methyl carbon). nih.gov These chemical shifts are characteristic of a triterpenoid (B12794562) structure with a ketone functional group and a double bond. cdnsciencepub.comvjs.ac.vn

Here is a summary of characteristic ¹H and ¹³C NMR data for this compound:

NucleusChemical Shift (δ)MultiplicityIntegrationAssignmentSolventReference
¹H2.42m1HH-22CD₃OD nih.gov
¹H4.72s1HH-29 αCD₃OD nih.gov
¹H4.70s1HH-29 βCD₃OD nih.gov
¹H1.05s3HH-23CD₃OD nih.gov
¹H0.93s3HH-24CD₃OD nih.gov
¹H1.03s6HH-25, H-26CD₃OD nih.gov
¹H0.68s3HH-28CD₃OD nih.gov
¹H1.52m3HH-30CD₃OD nih.gov
¹³C218.2C-3CD₃OD nih.gov
¹³C148.12C-22CD₃OD nih.gov
¹³C108.98C-29CD₃OD nih.gov
¹³C19.78C-30CD₃OD nih.gov

Note: This table presents selected characteristic signals as reported in the cited literature. Other signals for the triterpene skeleton are also observed in the full spectra.

Comparison of the ¹³C NMR data of this compound with structurally related triterpenes, such as lupenone (B1675497) and hopenone B, is crucial for confirming the structural assignment and determining the stereochemistry at key positions like C-21. vjs.ac.vnd-nb.info The chemical shifts of C-21 and C-30 are particularly sensitive to the stereochemistry at C-21, allowing differentiation between this compound (21α-H) and hopenone B (21β-H). vjs.ac.vn

Two-dimensional NMR techniques provide connectivity and spatial proximity information that is essential for the complete assignment of complex molecules. princeton.eduwikipedia.org

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are J-coupled, typically through two or three bonds. princeton.edusdsu.edu COSY data helps in establishing proton-proton connectivities within the molecule, allowing the tracing of spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlation). princeton.edusdsu.educolumbia.edu This experiment is highly sensitive and provides information about CH, CH₂, and CH₃ groups. An edited HSQC spectrum can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the signals. princeton.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two to four bonds. princeton.edusdsu.educolumbia.edu These long-range correlations are invaluable for connecting different parts of the molecule and assigning quaternary carbons. HMBC experiments can be optimized for different coupling constants to capture correlations over varying numbers of bonds. columbia.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edu The Nuclear Overhauser Effect (NOE) is a through-space phenomenon and provides information about the molecule's three-dimensional structure and stereochemistry. Observed NOEs between specific protons, such as those at C-17 and C-30, and between C-21 and C-28, can help confirm the moretane (B75730) skeleton and the stereochemistry at C-21. researchgate.net

The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of this compound, including its stereochemistry. cdnsciencepub.comresearchgate.netresearchgate.net

While solution-state NMR is commonly used for structural elucidation, advanced techniques like Solid-State NMR and NMR Crystallography can be applied, particularly for compounds that are difficult to crystallize or for studying their solid-state structure. Solid-state ¹³C NMR, often using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), can provide high-resolution spectra of solid samples. researchgate.net NMR Crystallography combines solid-state NMR data with computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters in periodic solids, to determine crystal structures, resolve ambiguities in diffraction data (e.g., hydrogen atom positions), or even determine structures in the absence of diffraction data. nih.gov While specific applications of these advanced techniques solely for the structural elucidation of this compound were not prominently found in the immediate search results, they represent powerful methods applicable to complex organic molecules like triterpenes when solution-state NMR data is insufficient or solid-state information is required.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOSY)

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass Spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. nih.govcdnsciencepub.comnih.gov

Low-resolution mass spectrometry of this compound has indicated a molecular weight of 424. cdnsciencepub.com The molecular formula of this compound is C₃₀H₄₈O, which corresponds to a molecular weight of 424.71. uni.luthegoodscentscompany.com

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. HRMS data for this compound confirms its molecular formula. For example, HRMS using DART-TOF+ has been used in the characterization of this compound. nih.govsemanticscholar.org Accurate mass measurements help to distinguish between compounds with similar nominal masses but different elemental compositions.

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing characteristic fragmentation pathways. While detailed MS/MS fragmentation patterns specifically for this compound were not extensively detailed in the immediate search results, MS/MS is a standard technique used in the structural elucidation of natural products, including triterpenes. researchgate.net Analysis of the fragment ions can help confirm the presence of specific functional groups and structural subunits within the this compound molecule. Mass spectral fragmentation patterns have been used for assigning molecular skeletons of triterpenes, although this technique alone may not be completely reliable for unambiguous structural assignment compared to NMR. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique widely used for the analysis of volatile and semi-volatile compounds in complex mixtures, including plant extracts measurlabs.com. While this compound is a triterpenoid with a relatively high molecular weight (424.3705 Da) uni.lu, making it less volatile than smaller molecules, GC-MS can still be applied, sometimes after derivatization to increase volatility nih.gov. Studies analyzing plant extracts containing triterpenoids have employed GC-MS as part of their analytical workflow nih.govnih.govfrontiersin.org. GC-MS provides information on the retention time of the compound, which can be compared to authentic standards, and generates electron ionization (EI) mass spectra. The fragmentation pattern observed in the EI-MS spectrum provides valuable structural clues, although fragmentation patterns for triterpenoids can be complex and may not always be sufficient for unambiguous identification without complementary techniques uva.nlresearchgate.net. Predicted GC-MS spectra for this compound are available, showing characteristic fragmentation patterns at 70eV hmdb.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS / UPLC-QTOF/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS), is a powerful technique for the analysis of less volatile and higher molecular weight compounds like triterpenoids mdpi.comnih.gov. UPLC-QTOF/MS offers high sensitivity, mass accuracy, and the ability to acquire full fragmentation spectra, which is crucial for the identification of unknown compounds in complex biological matrices nih.govnih.govmdpi.com. This technique is frequently used for metabolic profiling of plant extracts where this compound may be present researchgate.netacs.org. LC-MS/MS analysis allows for the generation of fragment ions from precursor ions, providing detailed structural information mdpi.comnih.gov. Predicted LC-MS/MS spectra for this compound in positive mode at various collision energies (10V, 20V, 40V) are available, showing characteristic adducts and fragment ions hmdb.ca. For instance, predicted adducts include [M+H]+ at m/z 425.37778, [M+Na]+ at m/z 447.35972, and [M+NH4]+ at m/z 442.40432 uni.lu.

Ancillary Spectroscopic Methods for Complementary Structural Information

Beyond mass spectrometry, other spectroscopic techniques provide vital information for the comprehensive structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies researchgate.net. The IR spectrum of this compound shows distinctive absorption bands corresponding to its functional groups. A strong band around 1700-1710 cm⁻¹ is indicative of the ketone carbonyl group cdnsciencepub.comzenodo.orgacademicjournals.org. Bands in the region of 1635-1644 cm⁻¹ and around 881-887 cm⁻¹ suggest the presence of a C=C double bond, likely the exocyclic double bond in the isopropenyl group cdnsciencepub.comacademicjournals.org. Other bands in the IR spectrum provide information about C-H stretching and bending vibrations within the molecule's hydrocarbon skeleton academicjournals.org. IR spectroscopy has been used in the structural elucidation of this compound isolated from various plant sources zenodo.orgnih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to detect and characterize chromophores, which are functional groups that absorb light in the UV-Vis region. This compound contains a ketone group and a double bond, which can act as chromophores. While isolated ketone groups typically show weak absorption in the UV region (n→π* transition), conjugated systems exhibit stronger absorptions at longer wavelengths (π→π* transition) mdpi.com. UV-Vis spectroscopy can provide information about the presence and nature of these chromophores and any potential conjugation nbu.ac.in. UV-Vis spectra have been utilized in the analysis of plant extracts containing triterpenoids academicjournals.orgmdpi.comresearchgate.net.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotation) for Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotation (OR), are essential for determining the stereochemistry and absolute configuration of chiral molecules like this compound researchgate.netyoutube.com. This compound is an optically active compound. Its optical rotation has been reported, for example, [α]D +54 (c, 2.7 in CHCl3) foodb.ca and [α]D +50° zenodo.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance and is particularly sensitive to the spatial arrangement of chromophores and the conformation of the molecule youtube.com. These methods are valuable for confirming the stereochemical assignments made through NMR or X-ray crystallography and are commonly applied in the structural elucidation of natural products, including triterpenoids hmdb.caresearchgate.netresearchgate.netarchive.org.

Data Table: Optical Rotation of this compound

PropertyValueSolventConcentrationReference
Optical Rotation+54°CHCl32.7 foodb.ca
Optical Rotation+50°Not specifiedNot specified zenodo.org
Optical Rotation+52.5°CHCl30.2 cdnsciencepub.com

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is considered the most definitive technique for determining the complete three-dimensional structure of a crystalline compound, including the precise positions of atoms and their absolute configuration researchgate.netacs.org. Obtaining suitable single crystals of this compound allows for X-ray diffraction analysis, which provides an unambiguous determination of its solid-state structure acs.org. X-ray crystal structures of this compound have been reported slideshare.netthegoodscentscompany.comresearchgate.net, providing conclusive evidence for its hopane (B1207426) skeleton and the spatial arrangement of its substituents. This technique is particularly valuable for confirming structures elucidated by other spectroscopic methods and resolving ambiguities, especially regarding stereochemistry hmdb.camdpi.com.

Computational Approaches to Structure Elucidation

Computational methods have become increasingly valuable tools in the process of structure elucidation, particularly for complex natural products like triterpenes. These approaches complement experimental spectroscopic techniques by providing unbiased evaluation of data, generating candidate structures, and assisting in the verification of proposed structures. The use of computational methods can significantly reduce the time and effort required for structure determination and help minimize the risk of reporting incorrect structures. rsc.orgacdlabs.comnih.govtechnologynetworks.com

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems are software tools designed to determine chemical structures based on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) data (1D and 2D). acdlabs.comnih.gov These systems have evolved significantly since their inception in the 1960s, moving from handling simple molecules to tackling large and complex natural products. acdlabs.commdpi.com

Modern CASE systems typically utilize 2D NMR data, such as COSY and HMBC correlations, to generate possible structural candidates that are consistent with the input data. rsc.org The process often involves interpreting experimental data to extract structural knowledge, creating a molecular connectivity diagram (MCD), and then generating isomers that match the connectivity criteria. technologynetworks.comamericanlaboratory.com These candidate structures are then ranked based on how well their predicted spectroscopic data (e.g., 13C NMR shifts) match the experimental data. technologynetworks.com

CASE systems can be particularly beneficial for complex natural products where manual interpretation of intricate NMR spectra can be challenging and prone to error. rsc.orgamericanlaboratory.com They can generate all plausible structures consistent with the data, providing an unbiased evaluation that is difficult to achieve manually. technologynetworks.com While early systems were limited, modern CASE software can solve the structures of complex natural products relatively quickly. acdlabs.com For example, one commercial CASE system was able to generate a large number of candidate structures for an unknown compound in a matter of seconds. acdlabs.com

The application of CASE systems extends to various classes of natural products, including triterpenes. americanlaboratory.comresearchgate.net They can assist in resonance assignment and structure generation, even for triterpenoids with complex NMR spectra. epfl.ch The integration of CASE with new NMR experiments and computational chemistry methods continues to improve their capabilities. nih.govmdpi.com

Deep Learning and Multimodal Spectroscopic Data Analysis

The advent of machine learning, particularly deep learning, is significantly impacting computational structure elucidation. Deep learning algorithms are being explored for tasks such as computational NMR prediction and correlating experimental and calculated NMR data. frontiersin.orgcsic.es These methods aim to overcome limitations of classical quantum mechanics simulations, which can be computationally intensive for large or conformationally complex molecules. frontiersin.orgcsic.es

A promising area is the application of deep learning to the analysis of multimodal spectroscopic data. ibm.comchemrxiv.orgchemrxiv.orgneurips.ccgithub.io Human experts typically leverage information from multiple spectroscopic techniques (e.g., NMR, IR, MS) to determine molecular structures. neurips.ccgithub.io However, traditional machine learning approaches often focus on single modalities. ibm.comchemrxiv.orgneurips.cc

New deep learning architectures, such as multimodal transformers, are being developed to directly predict molecular structures from diverse spectroscopic data inputs simultaneously. ibm.comchemrxiv.org These models can process multiple data modalities, including 1H-NMR, 13C-NMR, HSQC, COSY, IR, and mass spectrometry, and focus on the most relevant spectral features. chemrxiv.org By integrating information from various spectroscopic techniques, these multimodal approaches aim to emulate the way expert chemists approach structure elucidation, potentially leading to more accurate and reliable automated structure determination. chemrxiv.orgneurips.ccgithub.io These advancements hold significant potential for accelerating the discovery process in natural product research and drug discovery. chemrxiv.orgneurips.cc

Biosynthesis and Metabolic Pathways of Moretenone

General Triterpenoid (B12794562) Biosynthetic Routes

Triterpenoids, including moretenone, are synthesized via the cytosolic mevalonic acid (MVA) pathway. nih.govfrontiersin.orgmdpi.combiorxiv.org This pathway provides the C5 building blocks, IPP and DMAPP. These five-carbon units are then condensed to form larger isoprenoid precursors. Specifically, three molecules of IPP and one molecule of DMAPP are joined to form farnesyl diphosphate (B83284) (FPP), a C15 precursor. mdpi.comscitechnol.com Two molecules of FPP are then coupled head-to-head by the enzyme squalene (B77637) synthase (SS) to produce squalene, a 30-carbon linear molecule. mdpi.comscitechnol.com Squalene is subsequently oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256), which is a key intermediate and the direct precursor for the diverse array of triterpenoid skeletons. nih.govfrontiersin.orgmdpi.comscitechnol.comresearchgate.net

The biosynthesis of triterpenoids can be broadly divided into three stages: the synthesis of upstream precursors (IPP and DMAPP), the synthesis of the carbocyclic skeleton, and the subsequent modifications of the skeleton. mdpi.com

Enzymatic Mechanisms Involved in this compound Formation

The structural diversity of triterpenoids arises primarily from the action of oxidosqualene cyclases (OSCs). nih.govscitechnol.comresearchgate.net These enzymes catalyze the cyclization of 2,3-oxidosqualene into various cyclic triterpene scaffolds. nih.govscitechnol.comresearchgate.net While the general mechanism involves epoxide-triggered cationic rearrangement cascades, the specific OSC responsible for the direct cyclization to the moretane (B75730) skeleton, from which this compound is derived, would be a moretene synthase. Following the initial cyclization by an OSC, the resulting triterpene skeleton can undergo further modifications catalyzed by various tailoring enzymes. nih.govfrontiersin.orgscitechnol.comresearchgate.netnih.gov These modifications include oxidation mediated by cytochrome P450 monooxygenases (P450s) and glycosylation catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). nih.govfrontiersin.orgscitechnol.comresearchgate.netnih.gov In the case of this compound, which is a ketone, an oxidation step catalyzed by a P450 enzyme is likely involved in converting a moretenol precursor to the ketone form. While specific enzymatic steps leading directly to this compound have not been extensively detailed in the provided search results, the general enzymatic machinery for triterpenoid modification by P450s is well-established. nih.govfrontiersin.orgscitechnol.comresearchgate.netnih.gov

Identified Precursors and Intermediates

Based on the general triterpenoid biosynthetic pathway, the primary precursor for this compound is 2,3-oxidosqualene. nih.govfrontiersin.orgmdpi.comscitechnol.comresearchgate.net This molecule is cyclized by an OSC to form the basic moretane skeleton, likely in the form of moretenol. discoveryjournals.orgmblwhoilibrary.org this compound has been isolated alongside moretenol in some plant extracts, suggesting a precursor-product relationship where moretenol is oxidized to this compound. discoveryjournals.orgresearchgate.netnih.gov Other triterpenoids like glutinol (B1671676) and lupeol (B1675499) acetate (B1210297) have also been found co-occurring with this compound in certain plant sources, indicating potential shared pathways or co-accumulation within the same metabolic branches. researchgate.netresearchgate.netnih.gov

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering and synthetic biology offer promising approaches to enhance the production of valuable triterpenoids like this compound in heterologous hosts or native plant systems. nih.govnih.govfrontiersin.orgresearchgate.net Strategies often involve manipulating the genes encoding key enzymes in the biosynthetic pathway to increase the metabolic flux towards the desired compound. frontiersin.orgresearchgate.net

Key targets for metabolic engineering in triterpenoid production include:

Increasing the supply of precursors: Enhancing the activity of enzymes in the MVA pathway, such as HMG-CoA reductase, squalene synthase (SS), and squalene epoxidase (SE), can lead to increased levels of 2,3-oxidosqualene. mdpi.comfrontiersin.org

Introducing or optimizing OSCs: Introducing a highly active moretene synthase from a high-producing organism into a heterologous host or enhancing the expression of the native OSC in a plant can channel more 2,3-oxidosqualene towards the moretane skeleton. nih.govbiorxiv.orgscitechnol.comresearchgate.net

Modifying tailoring enzymes: Engineering P450 enzymes to improve the efficiency of the oxidation of moretenol to this compound can increase the final yield of this compound. nih.govfrontiersin.orgscitechnol.comresearchgate.netnih.gov

Reducing flux to competing pathways: Downregulating enzymes involved in the biosynthesis of competing metabolites can redirect precursors towards this compound production. researchgate.net

Heterologous expression in microbial cell factories: Reconstructing the this compound biosynthetic pathway in well-characterized hosts like Saccharomyces cerevisiae or Escherichia coli allows for controlled fermentation and potentially higher yields compared to extraction from plants, where production levels can be low and variable. nih.govfrontiersin.orgresearchgate.net

Recent advances in metabolic engineering have demonstrated significant improvements in the production of various triterpenoids in engineered yeast strains, increasing yields from milligram-scale to gram-scale per liter. biorxiv.orgfrontiersin.org While specific metabolic engineering efforts focused solely on this compound are not detailed in the provided results, the general strategies applied to other triterpenoids, such as friedelin (B1674157) and β-amyrin, are applicable. frontiersin.orgresearchgate.net These include integrating endogenous pathway genes, knocking out inhibiting genes, and optimizing culture conditions. frontiersin.org

Table 1: Key Enzymes and Precursors in Triterpenoid Biosynthesis

Compound NameRole in Pathway
Isopentenyl diphosphateC5 building block
Dimethylallyl diphosphateC5 building block
Farnesyl diphosphateC15 precursor formed from IPP and DMAPP
SqualeneC30 linear precursor formed from FPP
2,3-OxidosqualeneKey intermediate, direct precursor for cyclization
Oxidosqualene cyclaseCatalyzes cyclization of 2,3-oxidosqualene
Cytochrome P450sCatalyze oxidation of triterpene skeletons
UDP-GlycosyltransferasesCatalyze glycosylation of triterpenoids
MoretenolProposed intermediate oxidized to this compound

Ecological and Biological Roles of Moretenone and Its Analogues

Allelopathic Interactions and Phytotoxicity in Ecosystems

Allelopathy, the chemical interaction between plants, can involve both positive and negative effects mediated by the release of chemical compounds into the environment. researchgate.netscirp.orgnih.gov These compounds, known as allelochemicals, are often secondary metabolites produced by plants. scirp.org Moretenone has been identified as one such compound with potential roles in allelopathic interactions and phytotoxicity. researchgate.netudec.clmdpi.com

Influence on Native Plant Growth and Seedling Establishment

This compound, along with other compounds like resorcinol (B1680541) and maculosin (B109778), has been detected in the leaves of invasive species such as Acacia dealbata. researchgate.netudec.cl Studies on the allelopathic effects of A. dealbata have shown that extracts from different plant parts can inhibit the growth of native species. researchgate.netudec.cl Specifically, chemical compounds present in the litter of A. dealbata significantly reduced the hypocotyl and radicle length of Lactuca sativa (lettuce) seedlings. udec.cl While some studies on A. dealbata litter initially suggested physical properties were primarily responsible for inhibiting seedling emergence, allelopathy was found to slightly inhibit root growth after emergence. researchgate.net The inhibitory effect on L. sativa suggests that A. dealbata can exert allelopathic potential throughout its phenological cycle due to the presence of compounds like this compound in its tissues. researchgate.netresearchgate.net Allelochemicals can affect native species through various pathways, including the interruption of nutrient uptake, changes in membrane permeability, interference with cell division and elongation in roots and shoots, inhibition of chlorophyll (B73375) formation and protein synthesis, and alterations in the activity of hormones and enzymes. scirp.org

Contribution to Invasive Species Competitive Advantage

Allelopathy is increasingly recognized as a mechanism that can facilitate the invasion and competitive advantage of exotic plants. scirp.orgcolostate.eduresearchgate.net Approximately half of the invasive species studied have been found to be allelopathic. nih.gov The "novel weapon hypothesis" proposes that some invasive plants may have stronger allelopathic impacts in introduced ranges compared to their native ranges because native species in the introduced range may not be adapted to the specific biochemicals released by the invader. scirp.orgmdpi.com While the significance of interference competition for invasion ecology remains a subject of study, allelopathy is considered a potential factor in the success of some invasive exotic plants, including those that release terpenoids like this compound. researchgate.netmdpi.com Non-native grasses, for example, have been found to be twice as suppressive to native recipients compared to native grasses, supporting the Novel Weapons Hypothesis. peerj.com

Elucidation of Allelochemical Release Mechanisms (e.g., root exudation, litter decomposition)

Allelochemicals can be released into the environment through several mechanisms, including volatilization or lixiviation of aerial parts, root exudation, and the decomposition of plant residues in the soil. researchgate.netscielo.org.comdpi.com Litter decomposition is considered one of the most important pathways for allelochemical release after root exudation. mdpi.com Root exudates, in particular, play a key role in allelopathic interactions by releasing various secondary metabolites, such as terpenes, which include compounds like this compound. mdpi.com These compounds can be actively released by healthy and intact plant roots into the rhizosphere. scielo.org.coblue-ap.com Allelochemicals can also be found in various plant tissues, including leaves, roots, flowers, pods, and seeds, and can be released as these tissues decompose. udec.clscielo.org.co The dynamics of allelochemicals released during litter decomposition can influence their concentration and persistence in the soil, affecting other biota. mdpi.com

In Vitro Biological Activity Studies and Mechanistic Investigations

Beyond its ecological roles, this compound and its analogues have demonstrated various biological activities in in vitro studies, including antitumor and anti-inflammatory effects.

Antitumor Activity (in vitro cellular models)

This compound has been associated with in vitro antitumor activity. discoveryjournals.orgglobalresearchonline.net It was isolated and its activity evaluated from plants such as Pericampylus glaucus and Ficus retusa. discoveryjournals.orgresearchgate.netacademicjournals.org Studies have shown that extracts containing this compound can exhibit anticancer activity against certain cell lines. For instance, an ethanolic extract of the aerial parts of Ficus retusa containing this compound showed anticancer activity against Hep G2 cells with an IC50 of 68.64 µg/ml, although it was less active against HCT-116 cells (IC50 > 100 µg/ml). researchgate.netacademicjournals.org Research on various plant species has documented the in vitro antitumor activity of isolated compounds, including triterpenes like this compound, against different cancer cell lines. globalresearchonline.net

Anti-inflammatory Activity (mechanistic insights, e.g., cyclooxygenase pathway relevance)

This compound has been described as an anti-inflammatory compound. discoveryjournals.org Studies have investigated the anti-inflammatory potential of this compound and extracts containing it using various in vitro and in vivo models. discoveryjournals.org While the precise mechanisms of action for this compound's anti-inflammatory activity are still being elucidated, research into anti-inflammatory compounds often focuses on pathways such as the cyclooxygenase (COX) pathway. nih.govfrontiersin.orgjpp.krakow.pl Cyclooxygenase is a key enzyme in the biosynthesis of prostaglandins, which are important mediators of inflammation. nih.govfrontiersin.orgjpp.krakow.pl COX exists in two main isoforms, COX-1 and COX-2, with COX-2 being primarily involved in inflammation. nih.govfrontiersin.orgwikipedia.org Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.govfrontiersin.org While direct mechanistic studies specifically detailing this compound's interaction with the cyclooxygenase pathway in vitro were not extensively found in the provided context, research on other triterpene analogues has explored their ability to suppress inflammatory mediators. For example, some betulinic acid analogues, which are also triterpenes, have shown potent anti-inflammatory activity in vitro by suppressing nitric oxide production in RAW 264.7 cells. nih.gov Similarly, studies on other natural products and their analogues have investigated their inhibitory effects on COX-2 and prostaglandin (B15479496) E2 (PGE2) production as a measure of anti-inflammatory activity. nih.govmdpi.com Further research is needed to fully understand the specific mechanistic insights of how this compound exerts its anti-inflammatory effects, including its potential relevance to the cyclooxygenase pathway or other inflammatory cascades.

Chemical Synthesis and Derivatization of Moretenone

Total Synthesis Approaches to the Moretane (B75730) Skeleton

Information specifically detailing the total synthesis of the moretane skeleton is limited within the provided search results. While the biosynthesis of diverse triterpene skeletons, including pentacyclic ones, from precursors like squalene (B77637) and 2,3-oxidosqualene (B107256) catalyzed by oxidosqualene cyclases (OSCs) is a well-established biological process,,,, comprehensive chemical total synthesis routes for the parent moretane framework were not prominently described in the retrieved literature. Total synthesis efforts for other complex natural products with different carbon skeletons, such as morphine, dactyloquinone A,, and mispyric acid, highlight the complexity and varied strategies involved in constructing polycyclic molecules.

Partial Synthesis and Directed Structural Modifications

Partial synthesis and directed modifications have been employed to access Moretenone and related moretane-type compounds. This compound can be obtained from naturally occurring precursors. For instance, oxidation of 3-epi-moretenol with chromium trioxide yields this compound. The stereochemistry of 3-epi-moretenol and moretenol has been confirmed through partial synthesis from this compound using methods such as Paton's method..

This compound has also served as a starting material for the synthesis of other compounds. A notable example is the partial synthesis of sebiferic acid from this compound oxime. This transformation was achieved through an abnormal Beckmann rearrangement, which also helped establish the absolute configuration of sebiferic acid.,. The formation of oximes from carbonyl compounds like this compound can be achieved through reactions with ammonia (B1221849) and hydrogen peroxide in the presence of a catalyst..

Synthetic Methodologies for Analogous Triterpenoid (B12794562) Skeletons

The synthesis of triterpenoid skeletons, analogous to the moretane framework, often involves the cyclization of linear or acyclic precursors, primarily squalene and 2,3-oxidosqualene. In nature, this intricate process is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs), which are responsible for generating a vast array of polycyclic triterpene structures.,,,. Over 100 triterpene skeletons have been reported to arise from oxidosqualene via catalytic processes involving cation–π annulation, ring expansion, hydride or methyl shifts, and deprotonation..

Chemical synthesis methodologies for constructing polycyclic skeletons often draw inspiration from these biosynthetic pathways or employ convergent strategies to assemble the complex ring systems. Examples from the synthesis of other triterpenoids and related molecules include various cyclization reactions, functional group transformations, and the strategic formation of carbon-carbon bonds to build the characteristic ring structures.,,,,,,. The structural diversity among triterpenoids, such as the oleanane, ursane, lupane, hopane (B1207426), and friedelane (B3271969) types, highlights the variety of cyclization and rearrangement pathways that can occur.,,,,.

Design and Synthesis of Novel this compound Derivatives

While this compound occurs naturally in various plants,,, detailed information specifically on the design and chemical synthesis of novel this compound derivatives beyond its use in partial synthesis reactions was not extensively provided in the search results. Research in triterpenoid chemistry often involves the modification of naturally abundant triterpenes to explore new biological activities or improve existing ones. Examples include the synthesis of cinnamate-based esters of triterpenes like betulinic, oleanolic, and ursolic acids, and the evaluation of their biological properties.,. Such studies demonstrate the potential for creating diverse libraries of triterpenoid derivatives through targeted chemical modifications of functional groups or the introduction of new moieties onto the core skeleton. However, specific synthetic routes for novel derivatives originating directly from this compound were not a prominent theme in the retrieved literature.

Analytical Methodologies for Moretenone in Complex Matrices

Quantitative and Qualitative Profiling in Botanical Extracts

Analyzing plant matrices is a vital step in the development and quality control of herbal formulations phytojournal.com. Moretenone has been detected in extracts from a variety of plants, including Maprounea guianensis, Euphorbia mellifera, Sebastiania schottiana, Cnidoscolus chayamansa, and Acacia dealbata discoveryjournals.orgudec.cl. The choice of solvents and extraction techniques can significantly influence the yield and composition of phytochemicals obtained from different plant parts phytojournal.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for both identifying and quantifying compounds like this compound in botanical extracts phytojournal.comdiscoveryjournals.org. This method leverages the separation power of gas chromatography coupled with the identification capabilities of mass spectrometry phytojournal.com. Compound identification is often achieved by comparing the obtained mass spectra with established libraries, such as those from the National Institute of Standards and Technology (NIST) and Wiley phytojournal.com.

Qualitative phytochemical profiling typically involves initial chemical tests and chromatographic techniques like Thin Layer Chromatography (TLC) to ascertain the presence of various biochemical compounds within plant extracts ijpsonline.commdpi.com. Utilizing different solvent systems in TLC helps achieve optimal separation and allows for the determination of retention factor (Rf) values, which provide insights into compound polarity and guide the selection of suitable solvent systems for subsequent isolation steps ijpsonline.com.

Quantitative analysis, particularly for individual compounds like this compound, commonly employs chromatographic methods such as GC-MS or High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors. These techniques enable the accurate measurement of this compound concentrations in the extracts. Spectrophotometric methods are also utilized for the quantitative determination of broader classes of compounds like total phenolics and flavonoids mdpi.comnih.gov.

Research has documented the co-occurrence of this compound with other triterpenes and compounds in various plant extracts. For instance, a phytochemical study of the hexane (B92381) extract from Maprounea guianensis stems identified this compound along with β-sitosterol, lupenone (B1675497), and lupeol (B1675499) researchgate.net. GC-MS analysis of Acacia dealbata leaves also revealed the presence of this compound, resorcinol (B1680541), and maculosin (B109778) udec.clnih.gov.

Method Validation and Standardization for Reproducible Research Applications

Analytical method validation is a fundamental process in analytical chemistry that confirms an analytical procedure is fit for its intended purpose and yields results that are reliable, accurate, and reproducible scielo.brresearchgate.netnih.gov. It is considered a cornerstone of good analytical practice and is often mandated by regulatory bodies scielo.brresearchgate.net. Validation serves to demonstrate that a method's performance characteristics meet the requirements for a specific analytical application chromatographyonline.com.

Key parameters evaluated during method validation typically encompass accuracy, precision, selectivity/specificity, sensitivity (including limit of detection and limit of quantification), linearity, range, and robustness scielo.brresearchgate.netnih.gov.

Accuracy: Represents how close the measured value is to the true or accepted value.

Precision: Indicates the level of agreement among individual measurements when a homogeneous sample is analyzed repeatedly under defined conditions. This includes both repeatability (precision under the same conditions over a short period) and intermediate precision (precision within a laboratory over an extended period).

Selectivity/Specificity: Refers to the method's ability to accurately measure the target analyte without interference from other components present in the sample matrix.

Sensitivity: Describes the method's capability to detect or quantify the analyte at low concentrations, typically expressed by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Linearity: The proportional relationship between the analytical results and the concentration of the analyte within a specified range.

Range: The concentration interval over which the method has been shown to be suitable and provides acceptable linearity, accuracy, and precision.

Robustness: The method's ability to remain unaffected by minor, intentional changes in operational parameters.

Method validation involves conducting laboratory experiments to assess these performance characteristics chromatographyonline.com. For quantitative methods, this often includes establishing calibration curves, determining the recovery of the analyte from spiked samples, and evaluating the variability of results chromatographyonline.com. Utilizing matrix-matched calibration curves is a common practice when analyzing complex matrices to mitigate matrix effects chromatographyonline.com.

Standardization of analytical methods is equally important, particularly for ensuring reproducible research and maintaining quality control ijpsonline.comresearchgate.net. Standardized methods provide a consistent protocol that can be adopted by different laboratories, thereby facilitating the comparison and reproducibility of results researchgate.net. Reproducible research emphasizes making data, code, and detailed methodologies publicly available to allow independent verification of reported findings github.iodisplayr.comthe-turing-way.orgwellcomeopenresearch.org. This includes comprehensive documentation of all steps involved in sample processing and analysis displayr.com.

For the analysis of this compound, validating and standardizing the analytical method would involve demonstrating that the chosen extraction and analytical techniques (e.g., GC-MS) can accurately and reliably detect and quantify this compound in the specific matrix of interest (e.g., a particular plant extract or type of soil) within a defined concentration range. This would require validating parameters such as the efficiency of this compound recovery during extraction, the linearity of the detector's response to varying this compound concentrations, and the precision of replicate analyses.

Conclusion and Future Research Perspectives

Identification of Remaining Research Gaps and Challenges

A significant research gap for Moretenone lies in the limited understanding of its specific biological properties and potential applications. While its presence in medicinal or economically relevant plants is noted, comprehensive studies detailing its isolated effects are scarce. Challenges include the need for dedicated research efforts to move beyond identification and isolation to functional characterization. The lack of extensive in vitro and in vivo studies specifically on this compound hinders the understanding of its pharmacological potential or ecological significance. Compared to other hopanoids like Diplopterol, which is recognized as a biomarker for prokaryotic life wikipedia.org, research on this compound's specific roles is less developed.

Directions for Advanced Mechanistic Investigations

Given the current research landscape, advanced mechanistic investigations into this compound are largely unexplored. Future research should focus on elucidating the molecular and cellular mechanisms through which this compound might exert any biological effects. This would involve studies to identify potential protein targets, signaling pathways influenced by this compound, and its interactions within biological systems. Techniques such as in vitro assays, cell-based studies, and potentially in silico modeling could be employed to understand its mechanism of action, if any significant bioactivity is identified. The structural similarity to other triterpenoids with known mechanisms could provide a starting point for hypothesis generation.

Exploration of this compound as a Biomarker or Ecological Indicator

The potential of this compound as a biomarker or ecological indicator represents a promising direction for future research. Hopanoids, as a class of triterpenoids, are known to serve as biomarkers for microbial life and can provide insights into past environmental conditions wikipedia.org. As a hopanoid, this compound could potentially serve a similar role. Research is needed to investigate its distribution and concentration in different organisms and environments. Studying its presence and variation in response to specific environmental stressors or in particular ecological niches could reveal its utility as an indicator of environmental change or the presence of specific organisms. This would require developing sensitive and specific analytical methods for detecting and quantifying this compound in complex environmental or biological samples.

Q & A

Basic Research Questions

Q. How can Moretenone be isolated and characterized from plant sources?

  • Methodology :

  • Extraction : Use column chromatography (CC) with normal-phase silica gel for preliminary fractionation. Monitor fractions via TLC and HPLC-DAD .
  • Isolation : Target fractions rich in triterpenoids (e.g., β-amyrin derivatives) for further purification using repeated CC or preparative HPLC.
  • Characterization :
  • Spectroscopic Analysis : Combine 1^1H-NMR, 13^13C-NMR, and IR to identify functional groups (e.g., ketone groups at ~1700 cm1^{-1} in IR) .
  • Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (ORTEP diagram validation) .
  • Purity Validation : Use GC-MS or HPLC-ELSD to ensure >95% purity.

Q. What are the standard protocols for screening this compound’s bioactivity in vitro?

  • Experimental Design :

  • Cell Lines : Use hepatocyte (e.g., HepG2) or macrophage (e.g., RAW 264.7) models for anti-inflammatory assays.
  • Dose Range : Test 1–100 μM concentrations, with positive controls (e.g., dexamethasone for inflammation).
  • Data Collection : Quantify TNF-α/IL-6 levels via ELISA and ROS via fluorescence probes (e.g., DCFH-DA).
  • Statistical Validation : Apply ANOVA with post-hoc Tukey test (p<0.05) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Conflict Analysis Framework :

Source Variability : Compare plant species, extraction solvents (e.g., hexane vs. ethanol), and seasonal variations in metabolite profiles .

Assay Conditions : Scrutinize differences in cell viability protocols (MTT vs. resazurin) or incubation times (24h vs. 48h).

Data Normalization : Re-analyze raw data using standardized units (e.g., IC50_{50} in μM vs. μg/mL) .

Mechanistic Confounders : Use knockdown models (e.g., siRNA for NF-κB) to isolate this compound-specific effects from off-target pathways.

  • Recommendation : Publish negative results and raw datasets to enhance reproducibility .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Synthetic Workflow :

  • Functionalization : Introduce hydroxyl or methyl groups at C-3/C-28 positions via catalytic hydrogenation or Grignard reactions.
  • Steric Considerations : Use molecular docking to predict binding affinity changes in target proteins (e.g., COX-2).
  • Analytical Validation : Pair LC-QTOF-MS with 1^1H-13^13C HSQC NMR to track regioselectivity .
    • Challenges : Address low yields in triterpenoid functionalization by optimizing solvent systems (e.g., DMF/THF mixtures) .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

  • Protocol :

  • Model Organisms : Use rodents (e.g., Sprague-Dawley rats) with 6-month dosing (oral gavage, 10–50 mg/kg).
  • Endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology.
  • Data Consistency : Include vehicle controls and blinded analysis to reduce bias .
    • Ethical Compliance : Follow OECD Guideline 452 for chronic toxicity testing and obtain institutional ethics approval .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Tools :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (use GraphPad Prism or R’s drc package).
  • Outlier Handling : Apply Grubbs’ test (α=0.01) to exclude anomalous replicates.
  • Multivariate Analysis : Use PCA to disentangle synergistic effects in multi-component extracts .

Q. How can researchers validate this compound’s molecular targets in mechanistic studies?

  • Techniques :

  • Pull-Down Assays : Immobilize this compound on epoxy-activated Sepharose to capture binding proteins.
  • CRISPR-Cas9 Knockouts : Validate target relevance (e.g., Nrf2 in antioxidant responses).
  • Microscale Thermophoresis (MST) : Quantify binding affinity (Kd_d) with fluorescently labeled proteins .

Data Reporting Standards

  • Structural Data : Deposit crystallographic coordinates in the Cambridge Structural Database (CSD) .
  • Bioactivity Data : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like ChEMBL .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.